molecular formula C7H7BrClNO B2662961 (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol CAS No. 1936227-62-1

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol

Cat. No.: B2662961
CAS No.: 1936227-62-1
M. Wt: 236.49
InChI Key: HFYQEIXPNYSTRL-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and methyl groups on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological applications include its use as a precursor for the synthesis of bioactive molecules. These molecules can be studied for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. Researchers investigate their potential as drug candidates for treating various diseases.

Industry

Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in the manufacture of a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol typically involves the functionalization of a pyridine ring. One common method is the halogenation of 6-methylpyridine, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxymethyl group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloro-6-methylpyridine): Lacks the hydroxymethyl group, which can affect its reactivity and applications.

    (5-Bromo-2-chloro-3-methylpyridine): The position of the methyl group is different, leading to variations in chemical behavior.

    (5-Bromo-2-chloro-6-methylpyridine-3-carboxylic acid): Contains a carboxylic acid group instead of a hydroxymethyl group, influencing its acidity and reactivity.

Uniqueness

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is unique due to the combination of bromine, chlorine, and hydroxymethyl groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(5-bromo-2-chloro-6-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYQEIXPNYSTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936227-62-1
Record name (5-bromo-2-chloro-6-methylpyridin-3-yl)methanol
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